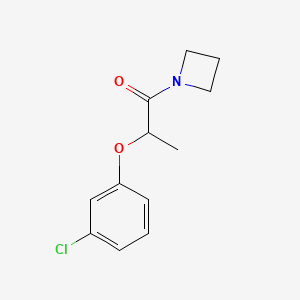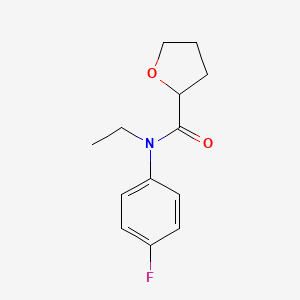![molecular formula C15H21NO2 B7515432 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone, also known as PMK glycidate or PMK methyl glycidate, is a chemical compound that is commonly used in the illicit production of the drug MDMA (3,4-methylenedioxymethamphetamine). PMK glycidate is a precursor chemical that is used to synthesize MDMA, which is a popular recreational drug that is known for its psychoactive effects. In recent years, there has been an increase in the use of PMK glycidate in the production of MDMA, which has led to concerns about its potential impact on public health and safety.
作用机制
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate does not have a direct mechanism of action, as it is a precursor chemical that is used to synthesize MDMA. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces its psychoactive effects by increasing the release of these neurotransmitters in the brain. The use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy.
Biochemical and Physiological Effects:
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate itself does not have any known biochemical or physiological effects, as it is a precursor chemical that is used to synthesize MDMA. However, the use of MDMA has been associated with a range of physiological and psychological effects, including increased heart rate, elevated blood pressure, and feelings of euphoria and empathy. Additionally, the use of MDMA has been linked to long-term changes in brain function, including alterations in serotonin and dopamine signaling pathways.
实验室实验的优点和局限性
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate is commonly used in laboratory experiments to study the synthesis of MDMA and related compounds. The advantages of using 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in these experiments include its high yield and purity, as well as its availability from commercial sources. However, the use of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate in laboratory experiments is also associated with several limitations, including the potential for exposure to toxic chemicals and the risk of accidental explosions or fires.
未来方向
There are several potential future directions for research on 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and its role in the production of MDMA. One area of research could focus on developing new synthesis methods for 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate that are more efficient and environmentally friendly. Another area of research could focus on developing new analytical methods for detecting 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate and related precursor chemicals in illicit drug manufacturing settings. Additionally, research could be conducted to investigate the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.
合成方法
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate can be synthesized using a variety of methods, including the Wacker oxidation method, the Henry reaction method, and the Leuckart-Wallach reaction method. The Wacker oxidation method involves the use of palladium catalysts to convert safrole, a natural compound found in sassafras oil, into 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Henry reaction method involves the condensation of benzaldehyde and nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate. The Leuckart-Wallach reaction method involves the reduction of methyl 3,4-methylenedioxyphenylacetate to 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate using formic acid and ammonium formate.
科学研究应用
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate has been the subject of scientific research due to its role in the production of MDMA. Researchers have studied the chemical properties of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate, as well as its synthesis methods and the potential risks associated with its use in the production of MDMA. Additionally, researchers have investigated the potential impact of 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone glycidate on public health and safety, including its role in the production of counterfeit drugs and its potential for use in terrorist activities.
属性
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-2-3-7-14(12)9-15(18)16-8-4-6-13(10-16)11-17/h2-3,5,7,13,17H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFJHSJCDEXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)



![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)

